![molecular formula C20H13NO B12519748 Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-34-6](/img/structure/B12519748.png)
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a methoxyphenyl group connected through a hexene chain with diynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a methoxyphenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the alkyne linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alkanes.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its conjugated system and electronic properties.
Mecanismo De Acción
The mechanism by which Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biological pathways and chemical processes, making it a versatile compound in research.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 2-[6-(4-methoxyphenyl)-3-hexene-1,5-diynyl]-: Similar structure but with a different position of the methoxy group.
Benzonitrile derivatives: Compounds with variations in the substituents on the aromatic ring or the alkyne chain.
Uniqueness
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is unique due to its specific substitution pattern and the presence of both alkyne and alkene functionalities. This combination of features provides distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
685830-34-6 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-[6-(2-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
Clave InChI |
RAZCVFMGVQSDGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


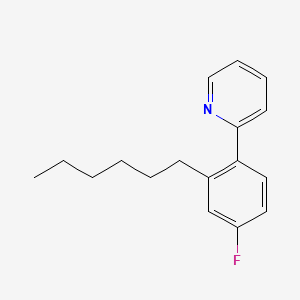
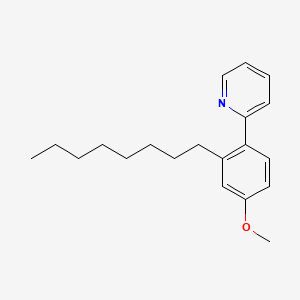

![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
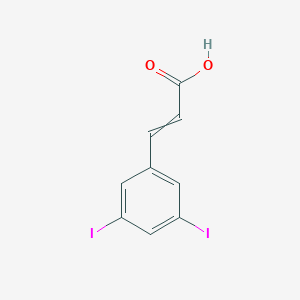
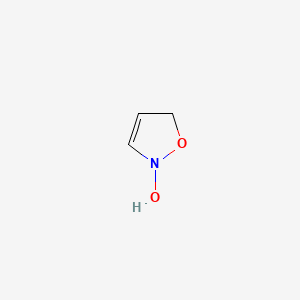
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
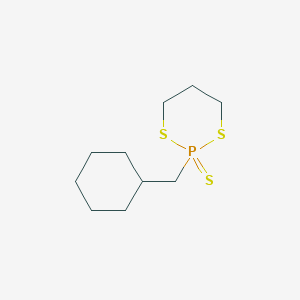

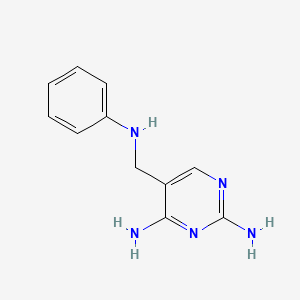
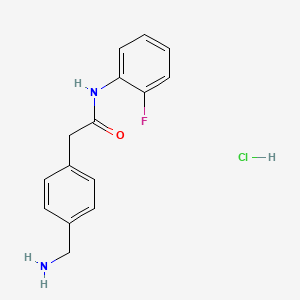
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
